molecular formula C13H16N2O4 B15065472 7-Butoxy-6-methoxyquinazoline-2,4(1H,3H)-dione CAS No. 62484-23-5

7-Butoxy-6-methoxyquinazoline-2,4(1H,3H)-dione

Cat. No.: B15065472
CAS No.: 62484-23-5
M. Wt: 264.28 g/mol
InChI Key: MEWUYTOBYRBQEI-UHFFFAOYSA-N
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Description

7-Butoxy-6-methoxyquinazoline-2,4(1H,3H)-dione is a chemical compound based on the quinazoline-dione scaffold, which is a structure of high interest in medicinal chemistry and chemical biology research. The quinazoline core is a privileged structure in drug discovery, known for its ability to interact with a variety of enzymatic targets. Specifically, substituted quinazolines have been extensively investigated as potent inhibitors of epigenetic regulators like protein lysine methyltransferases (PKMTs) . The distinct substitution pattern of a butoxy group at the 7-position and a methoxy group at the 6-position may influence the compound's physicochemical properties, such as lipophilicity and solubility, and its binding affinity to biological targets. Researchers can utilize this compound as a key synthetic intermediate or as a core building block for the development of novel small-molecule probes. These probes are essential for studying cellular pathways and validating new therapeutic targets in areas such as oncology and epigenetics . The structural features of this compound suggest its potential application in building a diverse library of analogs for structure-activity relationship (SAR) studies. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

62484-23-5

Molecular Formula

C13H16N2O4

Molecular Weight

264.28 g/mol

IUPAC Name

7-butoxy-6-methoxy-1H-quinazoline-2,4-dione

InChI

InChI=1S/C13H16N2O4/c1-3-4-5-19-11-7-9-8(6-10(11)18-2)12(16)15-13(17)14-9/h6-7H,3-5H2,1-2H3,(H2,14,15,16,17)

InChI Key

MEWUYTOBYRBQEI-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C2C(=C1)NC(=O)NC2=O)OC

Origin of Product

United States

Biological Activity

7-Butoxy-6-methoxyquinazoline-2,4(1H,3H)-dione is a derivative of quinazoline with notable biological properties. This compound has been studied for its potential applications in antimicrobial and anticancer therapies due to its structural characteristics that enable interaction with various biological targets.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the alkylation of quinazoline derivatives followed by functional group modifications. Characterization methods such as NMR (Nuclear Magnetic Resonance) and mass spectrometry confirm the structure of the synthesized compounds. The incorporation of different substituents at the 1- and 3-positions of the quinazoline ring is crucial for enhancing biological activity.

Antimicrobial Activity

Recent studies have shown that quinazoline derivatives exhibit significant antimicrobial properties against a range of bacterial strains. The antimicrobial activity is often assessed using the Agar well diffusion method, where inhibition zones are measured to evaluate effectiveness.

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundBacterial StrainInhibition Zone (mm)MIC (mg/mL)
7-Butoxy-6-methoxyquinazolineStaphylococcus aureus1275
Escherichia coli1565
Candida albicans1180

In a comparative study, the compound demonstrated moderate activity against Staphylococcus aureus and Escherichia coli, showing inhibition zones comparable to standard antibiotics like ampicillin and vancomycin .

Anticancer Activity

The anticancer potential of quinazoline derivatives has also been explored. Compounds like 7-butoxy-6-methoxyquinazoline have been tested against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer).

Table 2: Cytotoxicity Results Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
7-Butoxy-6-methoxyquinazolineMCF-720
HCT-11625
HepG-230

These findings indicate that the compound exhibits significant cytotoxic effects on cancer cells, suggesting its potential as a therapeutic agent in oncology .

The mechanism by which quinazoline derivatives exert their biological effects often involves inhibition of key enzymes such as DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication. Molecular docking studies have revealed strong binding affinities between these compounds and their target enzymes, suggesting a competitive inhibition mechanism .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antibacterial activity of several quinazoline derivatives including 7-butoxy-6-methoxyquinazoline against multi-drug resistant strains. The results indicated that this compound could serve as a potential candidate for developing new antibiotics to combat resistant bacterial infections .
  • Cytotoxicity in Cancer Models : Another investigation focused on the anticancer properties of quinazoline derivatives. The study demonstrated that treatment with these compounds led to significant apoptosis in breast cancer cells, highlighting their potential role in cancer therapy .

Chemical Reactions Analysis

Reaction Mechanisms

The compound participates in heterocyclic chemistry and substitution reactions :

  • Alkylation : Replacement of oxygen substituents (e.g., butoxy or methoxy groups) with other alkyl groups via nucleophilic displacement (e.g., using alkyl halides) .

  • Acylation : Potential acylation of nitrogen atoms in the quinazoline core, though specific data for this compound is limited.

  • Nucleophilic aromatic substitution : Possible reactions at carbonyl-activated positions due to electron-deficient aromatic rings.

Functional Group Transformations

The compound’s quinazoline-2,4-dione core allows for diverse functional group modifications :

  • Hydrazinolysis : Conversion of ester groups to hydrazides (e.g., in related compounds, ester hydrolysis followed by hydrazine treatment) .

  • Carbon disulfide treatment : Introduction of sulfur-containing moieties (e.g., thiadiazole derivatives) under basic conditions .

Biological Activity-Driven Reactions

While not directly altering the compound’s structure, its interactions with biological targets (e.g., bacterial gyrase or DNA topoisomerase IV) involve non-covalent binding or metal coordination mechanisms, as observed in related quinazoline derivatives .

Challenges and Limitations

  • Regioselectivity : Substitution at specific positions (e.g., 6- and 7-positions) may require directed ortho-metallation or steric guidance.

  • Yield optimization : Solvent choice (e.g., acetonitrile vs. dichloromethane) and catalyst selection critically influence reaction efficiency .

This compound’s reactivity underscores its utility in medicinal chemistry, particularly for designing antimicrobial agents and enzyme inhibitors . Further studies are needed to explore its full reaction profile and applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazoline-dione derivatives exhibit diverse pharmacological and material science applications depending on their substituents. Below is a detailed comparison of 7-Butoxy-6-methoxyquinazoline-2,4(1H,3H)-dione with structurally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position 6/7) Key Properties/Applications Synthesis Yield (%) Melting Point (°C) Reference
7-Butoxy-6-methoxyquinazoline-2,4-dione 6-OCH₃, 7-O(CH₂)₃CH₃ Hypothesized enhanced solubility due to alkoxy groups; potential SOC* modulation N/A N/A
6-Methylquinazoline-2,4-dione (MBEU-1) 6-CH₃, 7-H Promotes spin-orbit coupling (SOC) for triplet emission; rigid conformation N/A N/A
6-Chloroquinazoline-2,4-dione (CBEU) 6-Cl, 7-H Strong electron-withdrawing effect; reduced solubility vs. alkoxy analogs N/A N/A
7-Chloro-6-nitroquinazoline-2,4-dione (14) 6-NO₂, 7-Cl High reactivity for further functionalization (e.g., reduction to amino derivatives) 80–90 >300
7-Chloro-6-(3-phenylureido)quinazoline-2,4-dione (27) 6-Ph-NHCONH₂, 7-Cl Enhanced intermolecular interactions; HIV integrase inhibition potential 62 >300
6-Benzyl-1-((4-fluorobenzyloxy)methyl)pyrimidine-2,4-dione (9) Pyrimidine core with fluorobenzyl groups HIV integrase inhibition; high yield (83–89%) 83–89 N/A

*SOC = Spin-Orbit Coupling

Key Findings

Substituent Effects on Photophysical Properties :

  • Alkoxy groups (e.g., methoxy, butoxy) enhance solubility and may modulate SOC efficiency by introducing electron-donating effects, as seen in MBEU-1 . In contrast, electron-withdrawing groups like chloro (CBEU) or nitro (compound 14) reduce solubility but increase reactivity for downstream modifications .
  • The ureido moiety in compound 27 introduces hydrogen-bonding interactions, which rigidify molecular conformations and improve thermal stability (mp >300°C) .

Biological Activity :

  • Pyrimidine-dione analogs with fluorobenzyl groups (e.g., compound 9) exhibit HIV integrase inhibition, suggesting that alkoxy/aryloxy substituents in quinazoline-diones could similarly enhance binding to biological targets .
  • The phenylureido group in compound 27 demonstrates the importance of bulky substituents for intermolecular interactions, a feature that could be replicated in 7-butoxy-6-methoxyquinazoline-2,4-dione for drug design .

Synthetic Flexibility :

  • Nitration and hydrogenation of chloro-nitro derivatives (e.g., compound 14 → 57) highlight the tunability of quinazoline-diones, suggesting that 7-butoxy-6-methoxy analogs could undergo similar functionalization .

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